tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
Description
tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-2-yl group and an azetidine moiety protected by a tert-butyloxycarbonyl (Boc) group. This structure is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles, which are known for their bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding.
The Boc group serves as a protective moiety for the azetidine amine, enabling selective deprotection during synthetic workflows.
Properties
IUPAC Name |
tert-butyl 3-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-11(10-20)8-13-18-14(19-23-13)12-6-4-5-7-17-12/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIPJSBHIYVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group linked to an azetidine ring, which is further substituted with a pyridinyl group and an oxadiazole moiety. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies indicate that derivatives of oxadiazoles exhibit notable anticancer properties. For example, compounds similar to tert-butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
| Compound B | U-937 (Leukemia) | 0.19 | Cell cycle arrest at G1 phase |
| tert-butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine | TBD | TBD | TBD |
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities. For instance:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| S. aureus (Gram-positive) | Active | 2 |
| E. coli (Gram-negative) | Active | 4 |
| C. albicans (Fungal) | Active | 8 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of tert-butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine is likely mediated through several mechanisms:
- Apoptosis Induction : Similar compounds have been found to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives can halt cell proliferation by inducing cell cycle arrest at specific phases.
- Enzyme Inhibition : The oxadiazole moiety may interact with various enzymes involved in cellular processes.
Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that certain oxadiazole derivatives exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Properties
Research conducted on oxadiazole derivatives indicated promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these findings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the oxadiazole ring or azetidine group. Key comparisons include:
Structural Analog: Pyridin-4-yl Substitution
Compound : tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
- Key Differences: The pyridin-4-yl group alters the electronic and steric profile compared to the pyridin-2-yl isomer. Safety Profile: Safety guidelines for this analog emphasize precautions against heat (P210: "Keep away from heat/sparks/open flames") and require specialized handling instructions (P201, P202) . These measures suggest higher thermal sensitivity compared to the pyridin-2-yl variant, possibly due to differences in crystal packing or decomposition pathways.
Structural Analog: Isopropyl Substitution
Compound : tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
- Applications: Marketed for medicinal chemistry research, this analog is described as a scaffold for drug development, highlighting the versatility of oxadiazole-azetidine hybrids in bioactive molecule design .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
